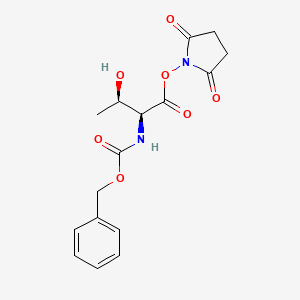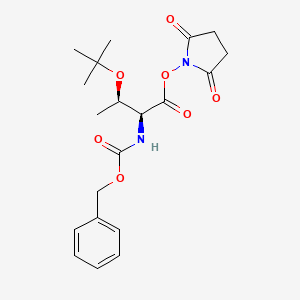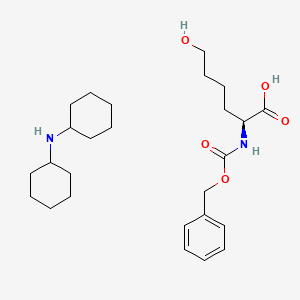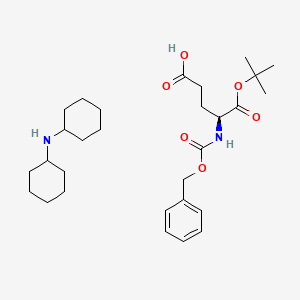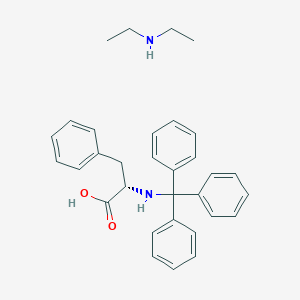
Trt-Phe-OH Dea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trt-Phe-OH Dea is a product used for research purposes . It is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound involves the use of ditrityl amino acids such as Trt-Lys (Trt)-OH, Trt-Orn (Trt)-OH, Trt-Ser (Trt)-OH, and Trt-Hse (Trt)-OH . These are used in the synthesis of trityl-protected peptides . Selective detritylation of these amino acid derivatives and ditrityl peptides is achieved with 1% CF3CO2H in CH2Cl2 . The resulting N-detritylated amino acids are then converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .Molecular Structure Analysis
The molecular formula of this compound is C32H36N2O2 . Its molecular weight is 480.6.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Nanomedicina
Trt-Phe-OH Dea, como molécula basada en el motivo Phe-Phe, ha encontrado una gama de aplicaciones en la nanomedicina {svg_1}. Se ha utilizado para impulsar el autoensamblaje de péptidos cortos y sus análogos en nanoestructuras e hidrogeles {svg_2}. Estas nanoestructuras han mostrado propiedades notables, las cuales prometen sustancialmente la creación de la próxima generación de nanomedicinas {svg_3}.
Entrega de fármacos
En el campo de la entrega de fármacos, las moléculas basadas en this compound han mostrado potencial. Las nanoestructuras autoensambladas se pueden utilizar como transportadores de fármacos, proporcionando un método dirigido y eficiente para la entrega de fármacos {svg_4}.
Biomateriales
Las moléculas basadas en this compound también han encontrado aplicaciones en el desarrollo de biomateriales {svg_5}. La capacidad de formar nanoestructuras autoensambladas las hace adecuadas para crear una variedad de biomateriales con aplicaciones potenciales en ingeniería de tejidos, medicina regenerativa y otras áreas {svg_6}.
Paradigmas terapéuticos
Se están explorando nuevos paradigmas terapéuticos utilizando moléculas basadas en this compound {svg_7}. Estos incluyen el desarrollo de métodos de tratamiento novedosos que aprovechan las propiedades únicas de estas moléculas {svg_8}.
Sustrato cromogénico de plasmina
This compound se ha utilizado en la síntesis de un novedoso sustrato cromogénico de plasmina {svg_9}. Este sustrato tiene aplicaciones potenciales en el ensayo de enzimas activas y sus activadores en la coagulación y la fibrinólisis {svg_10}.
Síntesis de péptidos
This compound se ha utilizado en la síntesis de p-nitroanilidas de N-α-peptidil-L-lisina {svg_11}. Este método proporciona un enfoque suave para la síntesis de estos compuestos, los cuales tienen aplicaciones potenciales en varias áreas de investigación {svg_12}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Trt-Phe-OH Dea is a peptide that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications
Mode of Action
The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support . Therefore, the appropriate scavengers and reaction conditions must be chosen to minimize modification or destruction of the sensitive amino acids .
Result of Action
The result of this compound’s action is the successful cleavage and deprotection of peptides in peptide synthesis . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . Therefore, the use of this compound in the cleavage cocktail is essential for the successful synthesis of peptides .
Action Environment
The action environment of this compound is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . Therefore, careful control of these environmental factors is necessary for the successful use of this compound in peptide synthesis .
Propiedades
IUPAC Name |
N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKHJZVHGFJPR-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
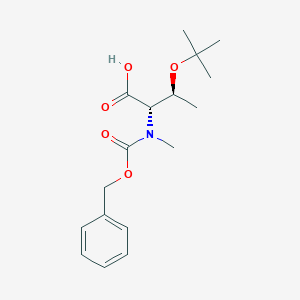
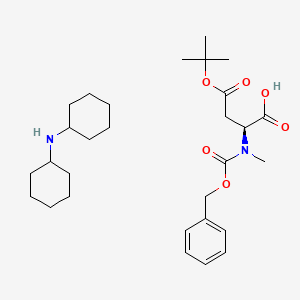

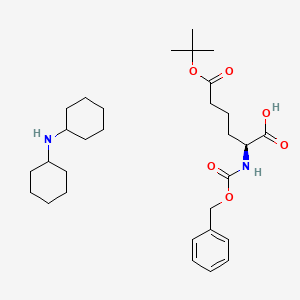
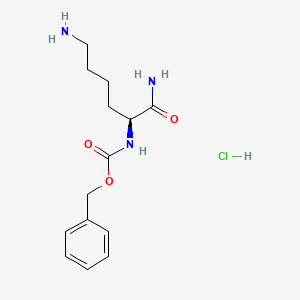
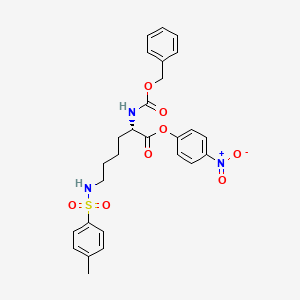
![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)
